molecular formula C15H21NO7 B587525 2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate CAS No. 1246819-38-4

2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate

Cat. No.: B587525
CAS No.: 1246819-38-4
M. Wt: 327.333
InChI Key: RJQOVDVGEWOCIA-UHFFFAOYSA-N
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Description

2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate is a chemical compound with the molecular formula C15H21NO7. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a diethoxy-methyl group and a nitrophenyl carbonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate typically involves the reaction of 2-(1,1-Diethoxy-2-methyl)propanol with 4-nitrophenyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous base, the carbonate group can be hydrolyzed to form 2-(1,1-Diethoxy-2-methyl)propanol and 4-nitrophenol.

    Substitution Reactions: The nitrophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

    Hydrolysis: 2-(1,1-Diethoxy-2-methyl)propanol and 4-nitrophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-(1,1-Diethoxy-2-methyl)propyl 4’-aminophenyl carbonate.

Scientific Research Applications

2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: This compound is utilized in the development of drug candidates, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

    Biological Studies: It serves as a reagent in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate involves its interaction with specific molecular targets. For instance, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of detectable products. The nitrophenyl group can serve as a chromophore, allowing for spectrophotometric detection of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Diethoxy-2-methyl)propyl 4’-Aminophenyl Carbonate: Similar structure but with an amino group instead of a nitro group.

    2-(1,1-Diethoxy-2-methyl)propyl 4’-Methoxyphenyl Carbonate: Contains a methoxy group instead of a nitro group.

Uniqueness

2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and spectrophotometric properties. This makes it particularly useful in biochemical assays and as an intermediate in organic synthesis.

Properties

IUPAC Name

(1,1-diethoxy-2-methylpropan-2-yl) (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-5-20-13(21-6-2)15(3,4)23-14(17)22-12-9-7-11(8-10-12)16(18)19/h7-10,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQOVDVGEWOCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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